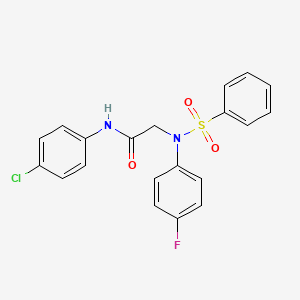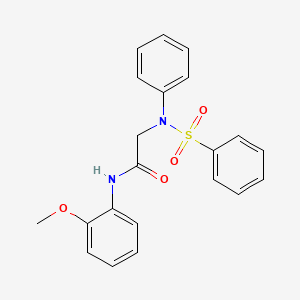![molecular formula C23H23ClN2O4S B3454937 2-[3-CHLORO-4-METHYL(PHENYLSULFONYL)ANILINO]-N-(4-METHOXYBENZYL)ACETAMIDE](/img/structure/B3454937.png)
2-[3-CHLORO-4-METHYL(PHENYLSULFONYL)ANILINO]-N-(4-METHOXYBENZYL)ACETAMIDE
Übersicht
Beschreibung
2-[3-Chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its complex molecular structure, which includes a chlorinated aromatic ring, a sulfonyl group, and a methoxybenzyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding aniline derivative.
Sulfonylation: The aniline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the phenylsulfonyl group.
Chlorination: The chlorination of the aromatic ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acylation: The final step involves the acylation of the sulfonylated aniline with 4-methoxybenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Introduction of various nucleophiles such as methoxy or amino groups.
Wissenschaftliche Forschungsanwendungen
2-[3-Chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 2-[3-chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may act by:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-Chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide
- 2-[3-Chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methylbenzyl)acetamide
- 2-[3-Chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-ethoxybenzyl)acetamide
Uniqueness
The uniqueness of 2-[3-chloro-4-methyl(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group, in particular, enhances its potential interactions with biological targets compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-8-11-19(14-22(17)24)26(31(28,29)21-6-4-3-5-7-21)16-23(27)25-15-18-9-12-20(30-2)13-10-18/h3-14H,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHQKDRIDUPCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-hydroxy-5-nitrophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454857.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3454870.png)
![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(3-methylphenyl)acetamide](/img/structure/B3454885.png)

![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-pyridin-3-ylacetamide](/img/structure/B3454910.png)

![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3454926.png)
![2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid](/img/structure/B3454931.png)

![2-[N-(benzenesulfonyl)anilino]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3454957.png)
![N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLBENZENESULFONAMIDE](/img/structure/B3454965.png)
![N-(3-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3454967.png)
![1-(3-CHLOROPHENYL)-4-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]BENZOYL}PIPERAZINE](/img/structure/B3454969.png)
![1-[3-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B3454977.png)
